molecular formula C18H21NO5 B12926159 [1-oxo-1-(oxolan-2-ylmethylamino)propan-2-yl] 2H-chromene-3-carboxylate

[1-oxo-1-(oxolan-2-ylmethylamino)propan-2-yl] 2H-chromene-3-carboxylate

Cat. No.: B12926159
M. Wt: 331.4 g/mol
InChI Key: IBNQLIDJXYPBCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-oxo-1-(oxolan-2-ylmethylamino)propan-2-yl] 2H-chromene-3-carboxylate: is a complex organic compound that features a chromene core structure Chromenes are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-oxo-1-(oxolan-2-ylmethylamino)propan-2-yl] 2H-chromene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the oxolan-2-ylmethylamino group and the propan-2-yl ester functionality. Common reagents used in these steps include aldehydes, amines, and carboxylic acids, with catalysts such as Lewis acids to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolan-2-ylmethylamino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups at the chromene core.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Due to its chromene core, the compound may exhibit biological activities such as antioxidant, anti-inflammatory, or antimicrobial properties, making it a candidate for drug development.

Medicine: Potential applications in the treatment of diseases due to its bioactive properties. Research may focus on its efficacy and safety as a therapeutic agent.

Industry: The compound could be used in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes.

Mechanism of Action

The mechanism by which [1-oxo-1-(oxolan-2-ylmethylamino)propan-2-yl] 2H-chromene-3-carboxylate exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes or receptors involved in oxidative stress pathways, inflammation, or microbial growth. The chromene core may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

  • 1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride
  • 2-(3-Methyl-benzo[1,4]dioxin-2-yl)-pyridine
  • 1-(2-(4-Methoxyanilino)-2-oxoethyl)-4-methylpyridinium chloride

Uniqueness: Compared to similar compounds, [1-oxo-1-(oxolan-2-ylmethylamino)propan-2-yl] 2H-chromene-3-carboxylate stands out due to its unique combination of functional groups and the presence of the chromene core. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

[1-oxo-1-(oxolan-2-ylmethylamino)propan-2-yl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H21NO5/c1-12(17(20)19-10-15-6-4-8-22-15)24-18(21)14-9-13-5-2-3-7-16(13)23-11-14/h2-3,5,7,9,12,15H,4,6,8,10-11H2,1H3,(H,19,20)

InChI Key

IBNQLIDJXYPBCV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1CCCO1)OC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.